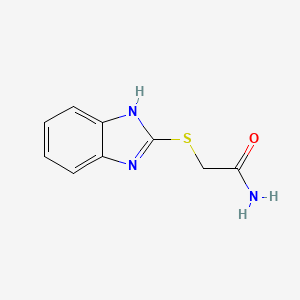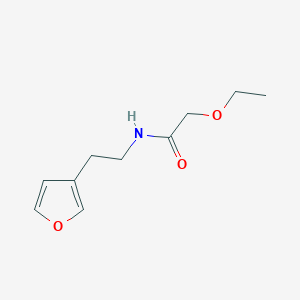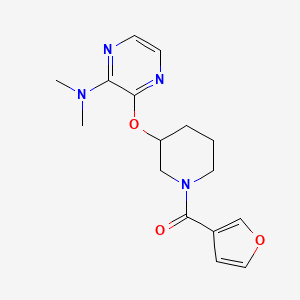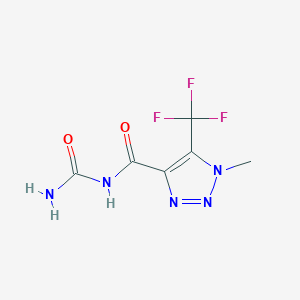
N-Carbamoyl-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Carbamoyl-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide” is a compound that belongs to the class of triazole derivatives . Triazoles are nitrogenous heterocyclic compounds that are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, such as “N-Carbamoyl-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide”, is typically performed from available starting materials using a multicomponent reaction . This method provides a wide access to triazole derivatives production .Molecular Structure Analysis
Triazole compounds, including “N-Carbamoyl-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
Triazoles and their derivatives are very attractive targets for combinatorial library synthesis because of their broad range of pharmaceutical activities . They have been reported to be inhibitors of glycogen synthase kinase-3, antagonists of GABA receptors, agonists of muscarinic receptors, neuroleptic, as well as compounds showing anti-HIV-1, cytotoxic, antihistaminic, and antiproliferative activities .Future Directions
The future directions in the research of triazole derivatives like “N-Carbamoyl-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide” could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry .
properties
IUPAC Name |
N-carbamoyl-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5O2/c1-14-3(6(7,8)9)2(12-13-14)4(15)11-5(10)16/h1H3,(H3,10,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAEZLXHNBWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)NC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbamoyl-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

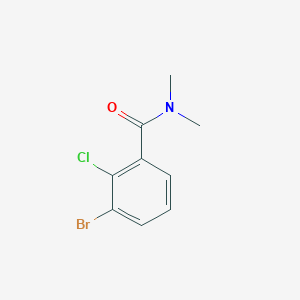
![3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2852826.png)
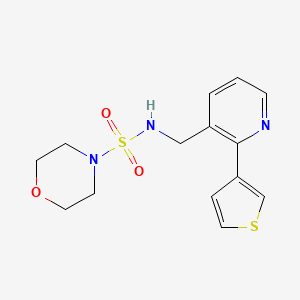
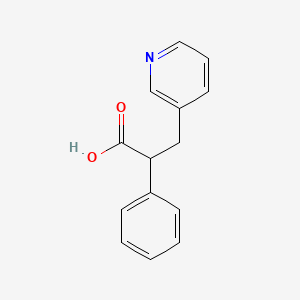
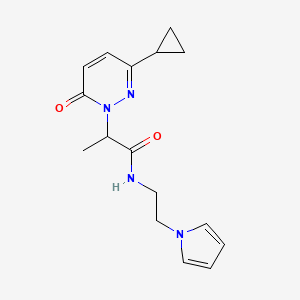
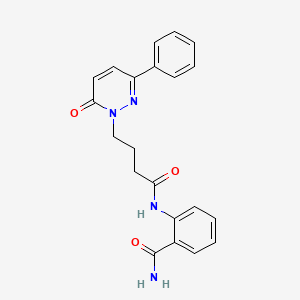
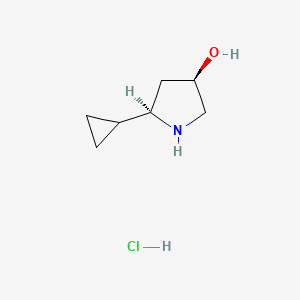
![4-[(Cyclopentylamino)sulfonyl]benzoic acid](/img/structure/B2852835.png)
![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852836.png)
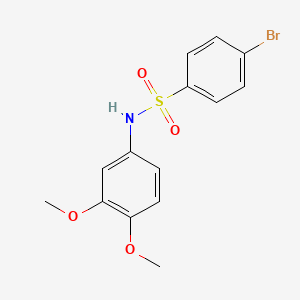
![N-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2852838.png)
